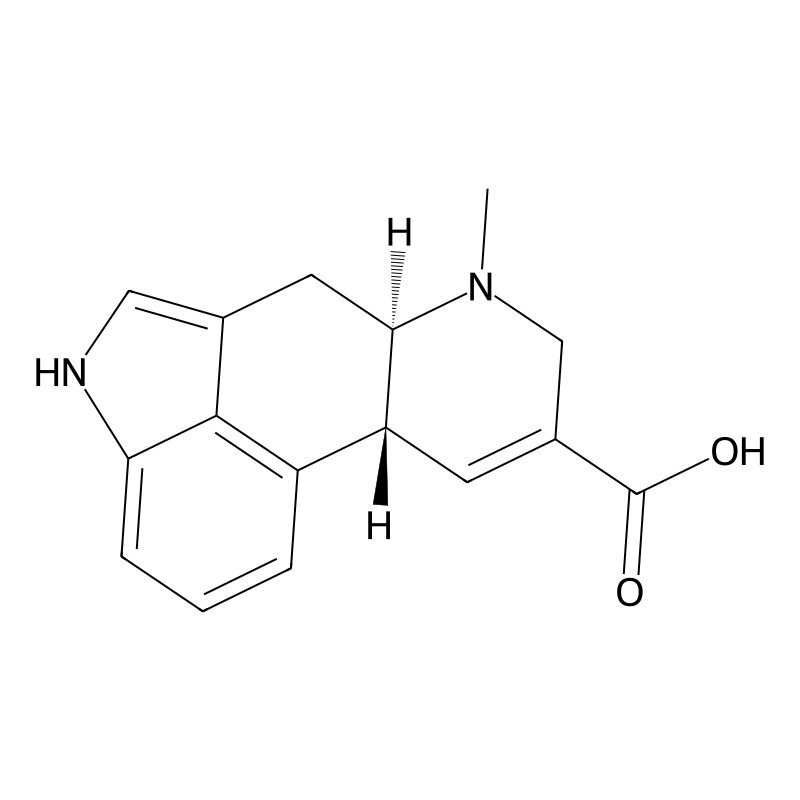

Paspalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

role of paspalic acid in ergot alkaloid biosynthesis

Ergot Alkaloid Biosynthesis Pathway

Ergot alkaloids are nitrogen-containing natural products derived from a tetracyclic ergoline ring system. The biosynthesis begins with the condensation of L-tryptophan and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS or FgaPT2) [1]. The table below outlines the core pathway steps shared among fungi like Claviceps purpurea and Aspergillus fumigatus.

| Step | Key Enzyme | Action | Product |

|---|---|---|---|

| 1 | Dimethylallyltryptophan synthase (DMATS, e.g., FgaPT2) [1] | C4-prenylation of L-tryptophan [1] | 4-γ,γ-dimethylallyltryptophan (DMAT) [1] |

| 2 | N-methyltransferase (EasF / FgaMT) [1] | N-methylation of DMAT [1] | 4-dimethylallyl-L-abrine (4-DMA-L-abrine) [1] |

| 3 | Oxidoreductase (EasE) & Catalase (EasC) [1] | Decarboxylation and oxidation to form ergoline ring [1] | Chanoclavine-I [1] |

| 4 | Multiple Enzymes (e.g., EasA) [1] | Further modifications | Chanoclavine-I aldehyde [1] |

| 5 | -- | -- | Agroclavine / Elymoclavine (clavine alkaloids) [2] |

| 6 | Clavine Oxidase (CloA) - Cytochrome P450 enzyme [2] | Two-step oxidation of agroclavine (to elymoclavine, then to lysergic acid) [2] | Lysergic Acid [2] |

The pathway then diverges, with lysergic acid serving as the central precursor for more complex ergot alkaloids. A key enzyme in its formation is Clavine Oxidase (CloA), which catalyzes the two-step oxidation of agroclavine to lysergic acid [2].

Core ergot alkaloid biosynthesis pathway, highlighting the role of CloA [1] [2].

Key Experimental Models & Protocols

Research on ergot alkaloid biosynthesis utilizes various models, from fungal cultures to heterologous expression systems. Key methodological approaches are summarized below.

| Method | Key Findings/Applications | Relevant Model Organisms |

|---|---|---|

| Gene Knockout & Complementation [3] | Determined functions of core pathway genes (e.g., easA, easC, easE, easF); disruption of cloA causes accumulation of agroclavine and elymoclavine [1] [2] [3]. | Aspergillus fumigatus, Claviceps purpurea [1] [3] |

| Heterologous Expression [2] | Functional characterization of CloA orthologs; engineered CloA variants increased lysergic acid production 15-fold [2]. | Saccharomyces cerevisiae (Baker's Yeast) [2] |

| Genome Mining & Sequencing [1] [4] | Identification and comparison of ergot alkaloid biosynthesis gene clusters across fungal species [1] [4]. | Various Claviceps, Epichloë, Aspergillus, Penicillium spp. [1] |

Research Gaps and Future Directions

The search results indicate that paspalic acid is not a central focus of current ergot alkaloid biosynthesis research. The scientific community is more actively investigating the pathway up to lysergic acid and its derivatives.

Future research directions based on recent literature include:

- Enzyme Engineering: Modifying key enzymes like CloA for enhanced production of lysergic acid, a crucial drug precursor [2].

- Heterologous Production: Developing efficient microbial cell factories (e.g., in yeast) for the sustainable production of ergot alkaloids [2].

- Pathway Regulation: Understanding how the biosynthesis is regulated in different fungi and their host plants [5].

References

- 1. of Biosynthetic - PMC Pathways Ergot Alkaloids [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Increasing lysergic acid levels for ergot alkaloid... [frontiersin.org]

- 3. Toxin Biosynthesis Genes in -producing Fungi - WEST... Ergot Alkaloid [portal.nifa.usda.gov]

- 4. Genome-wide analysis of Claviceps paspali: insights into the... [bmcgenomics.biomedcentral.com]

- 5. Analysis of ergot alkaloid gene expression and ergine levels in different... [peerj.com]

Comprehensive Technical Guide: Claviceps paspali Production of Paspalic Acid

Introduction and Biological Context

Claviceps paspali is a specialized fungal pathogen belonging to the Hypocreales order that primarily infects grasses of the Paspalum genus, including P. dilatatum (Dallisgrass) and P. distichum [1] [2]. This fungus is of significant scientific and industrial interest due to its capacity to produce ergot alkaloids, a class of compounds with substantial pharmaceutical value. Among these compounds, paspalic acid serves as a key intermediate in the biosynthesis of various biologically active molecules, most notably lysergic acid and its derivatives [3] [4]. The industrial importance of these compounds stems from their application in manufacturing medications for neurological disorders such as Parkinson's disease, migraines, and postpartum hemorrhage [3].

The biology of C. paspali follows a pattern characteristic of Claviceps species, exhibiting a biotrophic lifestyle where the fungus completes its life cycle within the host plant's ovary without causing immediate tissue death [1]. Infection begins when windborne ascospores land on the pistil of susceptible grasses, followed by hyphal penetration into the ovarian tissues [2]. The fungus eventually replaces the developing seed with a specialized structure called a sclerotium (ergot body), which serves as both a survival structure and site of alkaloid accumulation [5] [2]. Unlike C. purpurea which produces predominantly ergopeptine alkaloids, C. paspali is particularly noted for producing indole-diterpene tremorgenic mycotoxins (paspalitrems) responsible for neurological symptoms in grazing animals, alongside the valuable ergot alkaloids [5] [6].

Biosynthesis Pathways

Metabolic Routing to this compound

The biosynthesis of this compound in Claviceps paspali occurs through the ergot alkaloid pathway, a specialized metabolic route that transforms simple tryptophan and dimethylallyl pyrophosphate precursors into complex ergoline structures [3]. This compound occupies a central position in this pathway, serving as a direct precursor to lysergic acid through a temperature-dependent isomerization process [4]. The biosynthetic sequence begins with the condensation of tryptophan and dimethylallyl pyrophosphate catalyzed by DmaW, representing the first committed step in ergot alkaloid biosynthesis [3]. This is followed by a series of enzymatic modifications including oxidation, methyl transfer, and ring closure reactions mediated by EasF, EasC, EasE, and EasD to yield chanoclavine-I-aldehyde [3].

The transformation from chanoclavine-I-aldehyde to this compound involves several critical enzymatic steps, including the action of EasA (old yellow enzyme reductase), EasG (phosphatase), and CloA (cytochrome P450 monooxygenase) [3]. Research indicates that this compound exists in equilibrium with its more stable isomer, lysergic acid, particularly under elevated temperature conditions [4]. This biochemical relationship has significant implications for industrial production, as fermentation processes can be manipulated to favor the accumulation of either compound depending on temperature control and extraction methods.

Genetic Regulation and Cluster Organization

The genetic basis for this compound biosynthesis in C. paspali is governed by the ergot alkaloid biosynthetic gene cluster (BGC), which contains the core genes encoding the enzymes mentioned above [3] [6]. Genome sequencing of multiple C. paspali isolates has revealed a compact genomic architecture with approximately 8,000-8,200 protein-coding genes, of which 4.6-4.9% are predicted to encode secreted proteins [1]. The ergot alkaloid BGC is distinct from the indole-diterpene (IDT) cluster responsible for producing paspalitrem tremorgenic compounds, allowing for potential genetic separation of desirable and undesirable metabolic products [6].

Recent functional genomics studies have demonstrated that targeted disruption of specific genes within the alkaloid pathway can redirect metabolic flux toward this compound accumulation. For instance, inactivation of lpsB, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptines, results in significant accumulation of this compound and its derivatives [3] [7]. This strategic metabolic engineering approach forms the basis for developing industrial strains optimized for this compound production.

The following diagram illustrates the core biosynthetic pathway from primary metabolites to this compound and related ergot alkaloids:

Figure 1: Biosynthetic pathway of this compound in Claviceps paspali showing key enzymatic steps and metabolic relationships.

Production Methods

Submerged Fermentation Techniques

Industrial production of this compound primarily relies on submerged fermentation of specific C. paspali strains under controlled conditions [3] [4]. The fermentation process for alkaloid production typically spans 12-30 days, with this compound and related intermediates appearing at specific temporal phases [4]. Early research established that C. paspali strain MG-6 exhibits a triphasic production pattern when cultivated in submerged culture: (1) a production phase (days 3-12) characterized by biosynthesis of lysergic acid α-hydroxyethylamide (LAH I); (2) a degradation phase (days 13-18) involving epimerization and cleavage reactions; and (3) a post-production phase (days 15-30) dominated by biooxidative reactions yielding hydroxylated derivatives [4]. During the degradation phase, this compound derivatives emerge as important intermediates, with studies confirming the isolation of This compound 10-hydroxyamide as evidence of an alternative biosynthetic route for simple lysergic acid derivatives [4].

The standard fermentation medium for C. paspali typically contains carbon sources such as mannitol or sorbitol at 20-100 g·L⁻¹, organic acids like succinic acid (10-35 g·L⁻¹) as pH regulators and carbon supplements, and complex nitrogen sources including soybean cake powder (2 g·L⁻¹) or corn steep powder (20 g·L⁻¹) [3] [7]. Mineral salts such as KH₂PO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and ZnSO₄·7H₂O are incorporated at concentrations ranging from 0.01-1 g·L⁻¹ to support fungal growth and metabolic activities [3] [7]. The initial pH is typically adjusted to 5.0-5.5, with incubation temperatures maintained at 25°C under agitation (220 rpm) in darkness [3] [7].

Table 1: Fermentation Parameters for this compound Production by C. paspali

| Parameter | Standard Conditions | Optimized Conditions | References |

|---|---|---|---|

| Culture Type | Submerged fermentation | Submerged fermentation | [3] [4] |

| Temperature | 25°C | 25°C | [3] [7] |

| Agitation | 220 rpm | 220 rpm | [3] [7] |

| pH | 5.0-5.5 | 5.5 | [3] [7] |

| Fermentation Period | 12-30 days | 12 days (engineered strains) | [3] [4] |

| Carbon Source | Mannitol (20 g·L⁻¹) | Sorbitol (100 g·L⁻¹) | [3] [7] |

| Organic Acid | Succinic acid (10 g·L⁻¹) | Succinic acid (35 g·L⁻¹) | [3] [7] |

| Nitrogen Source | Soybean cake powder (2 g·L⁻¹) | Corn steep powder (20 g·L⁻¹) | [3] [7] |

Fermentation Optimization Strategies

Advanced optimization approaches employing statistical experimental designs have demonstrated significant improvements in this compound and lysergic acid production. The Plackett-Burman design is first used to identify critical media components, followed by the Box-Behnken response surface methodology to determine optimal concentrations [3]. Through such systematic optimization, researchers have achieved remarkable increases in total lysergic acid isomer production (reaching 3.7 g·L⁻¹), representing a 4.6-fold enhancement compared to non-optimized media [3]. This optimized production level substantially surpasses yields obtained through heterologous expression systems, which typically reach only mg·L⁻¹ concentrations [3].

Critical parameters influencing production efficiency include dissolved oxygen levels, carbon-to-nitrogen ratio, and phosphate concentration. The literature suggests that phosphate limitation can stimulate alkaloid biosynthesis, while excessive phosphate redirects resources toward primary fungal growth at the expense of secondary metabolism [4]. Additionally, the presence of tryptophan in the medium has been reported to induce alkaloid synthesis in related Claviceps species, though specific data for C. paspali requires further verification [4].

Analytical Methods

Quantification and Characterization Techniques

The analysis of this compound and related ergot alkaloids in C. paspali cultures relies heavily on chromatographic separation techniques coupled with various detection systems. Liquid chromatography (LC) has been the method of choice for monitoring alkaloid profiles throughout the fermentation process, allowing researchers to track the dynamic changes in metabolic composition [4]. Early research established that C. paspali produces four isomers of lysergic acid α-hydroxyethylamide which can be separated and identified using LC methods [4]. These separation techniques are essential for distinguishing this compound from its isomers and decomposition products.

Spectroscopic identification methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide structural confirmation of this compound and related compounds. The comprehensive analysis of alkaloid profiles requires a multifaceted approach that can separate, quantify, and characterize these chemically similar compounds. The detection of this compound 10-hydroxyamide in fermentation extracts further confirms the existence of alternative biosynthetic routes for simple lysergic acid derivatives in C. paspali [4].

Table 2: Analytical Methods for this compound Characterization

| Method | Application | Key Features | References |

|---|---|---|---|

| Liquid Chromatography | Separation of alkaloid isomers | Separates 4 isomers of lysergic acid hydroxyethylamide | [4] |

| Mass Spectrometry | Structural identification | Molecular weight and fragmentation pattern analysis | [4] |

| NMR Spectroscopy | Structural elucidation | Determination of molecular structure and stereochemistry | [4] |

| Fermentation Monitoring | Process tracking | Temporal profiling of alkaloid changes during fermentation | [4] |

Strain Improvement and Genetic Engineering

Genetic Manipulation Techniques

The establishment of efficient genetic transformation systems for C. paspali has represented a significant breakthrough in strain engineering capabilities. Two primary methods have been successfully developed: protoplast-mediated transformation and Agrobacterium tumefaciens-mediated transformation (ATMT) [3] [6]. The protoplast-based approach involves enzymatic removal of the fungal cell wall using lytic enzymes such as lywallzyme (0.1% concentration), followed by polyethylene glycol-induced DNA uptake into the resulting protoplasts [3] [7]. While this method has shown success, it has historically suffered from limitations including low protoplast regeneration efficiency and instability of transformants [6].

The ATMT approach has emerged as a robust alternative, offering higher transformation efficiency and greater mitotic stability of integrated DNA [6]. This method utilizes the natural DNA transfer mechanism of A. tumefaciens to deliver T-DNA containing genes of interest into the fungal genome. The optimized ATMT protocol has enabled the creation of targeted gene replacements in C. paspali with significantly improved efficiency compared to protoplast-based methods [6]. Both transformation systems require careful optimization of critical parameters including pre-culture conditions, enzyme combinations and concentrations for cell wall digestion (protoplast method), bacterial-fungal co-culture conditions (ATMT), and selection regimes for transformant recovery.

Metabolic Engineering Strategies

Strategic genetic modification of C. paspali has focused on redirecting metabolic flux toward this compound and its precursors by disrupting downstream conversion steps. A particularly successful approach has involved the targeted deletion of the lpsB gene, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptine alkaloids [3] [7]. This disruption creates a metabolic bottleneck that causes the accumulation of this compound and lysergic acid, which can then be extracted from fermentation broths [3].

The genetic modification process involves replacing the lpsB coding sequence with a selectable marker (typically the hygromycin resistance cassette hph) through homologous recombination [3] [7]. PCR verification confirms successful gene replacement, and HPLC analysis of mutant cultures demonstrates complete absence of ergopeptine alkaloids with concurrent accumulation of this compound/lysergic acid [3]. Importantly, these engineered strains maintain the ability to produce the early intermediates of the ergot alkaloid pathway while being blocked in the final steps, resulting in significantly improved yields of the desired intermediates.

The following diagram illustrates the strategic approach to metabolic engineering for enhanced this compound production:

Figure 2: Metabolic engineering workflow for enhancing this compound production in C. paspali through targeted genetic modification.

Applications and Industrial Perspectives

Pharmaceutical Applications

This compound serves as a crucial pharmaceutical intermediate in the synthesis of various clinically important ergot alkaloids [3]. Its significance stems from its structural position as a direct precursor to lysergic acid, which forms the core structure of numerous therapeutic agents [3]. Semisynthetic derivatives of lysergic acid have been developed into medications for diverse neurological conditions, including ergometrine for postpartum hemorrhage, nicergoline for cognitive disorders, cabergoline for Parkinson's disease and hyperprolactinemia, and dihydroergotamine for migraine treatment [3]. The global market demand for lysergic acid and its derivatives is substantial, with annual production estimated at 10-15 tons to meet pharmaceutical manufacturing needs [3].

The industrial production landscape for these compounds has historically been divided between field cultivation of ergot fungi on rye (accounting for 40-50% of production) and submerged fermentation using C. paspali strains (contributing the remaining 50-60%) [3]. However, field production is subject to significant variability due to climatic factors and growing conditions, creating supply chain uncertainties [3]. The development of efficient fermentation processes using engineered C. paspali strains therefore represents a crucial advancement toward more reliable and sustainable production of these medically essential compounds.

Scale-up Considerations and Challenges

The transition from laboratory-scale production to industrial manufacturing of this compound using C. paspali fermentation presents several technical challenges that require careful consideration. Process scalability necessitates optimization of aeration, mixing, and nutrient delivery in large-scale bioreactors, as these parameters significantly influence fungal morphology and metabolic productivity [3]. The shear sensitivity of fungal hyphae in submerged culture requires balancing agitation intensity for oxygen mass transfer against potential damage to fungal structures [3].

Downstream processing represents another significant challenge, as the extraction and purification of this compound from complex fermentation broths involves multiple steps including separation of mycelial biomass, extraction with organic solvents, and chromatographic purification [3] [4]. The chemical instability of this compound and its tendency to isomerize to lysergic acid under certain conditions (particularly elevated temperature) necessitates careful control of processing parameters throughout the recovery and purification operations [4]. Additionally, the co-production of indole-diterpene tremorgenic mycotoxins (paspalitrems) in some wild-type strains presents safety concerns that must be addressed through either strain selection or genetic engineering to eliminate these undesirable compounds [5] [6].

Future development efforts will likely focus on further optimization of the production host through additional genetic modifications, development of continuous fermentation processes to improve productivity, and implementation of integrated biorefinery approaches to valorize all components of the fermentation biomass. The application of advanced metabolic engineering tools and synthetic biology approaches holds promise for creating next-generation production strains with enhanced yields, reduced byproduct formation, and improved fermentation characteristics.

Conclusion

Claviceps paspali represents a biologically and industrially significant fungus for the production of this compound as a key intermediate in the biosynthesis of pharmaceutically important ergot alkaloids. Advances in our understanding of the biosynthetic pathway, coupled with the development of efficient genetic manipulation systems, have enabled the creation of engineered strains with significantly improved production capabilities. The optimization of fermentation parameters using statistical experimental designs has further enhanced productivity, making submerged fermentation an increasingly attractive alternative to traditional field production.

References

- 1. Genome-wide analysis of Claviceps : insights into the... paspali [bmcgenomics.biomedcentral.com]

- 2. - Different Species, Structure, Morphology and Life Cycle Claviceps [microscopemaster.com]

- 3. Frontiers | Construction of an efficient Claviceps cell factory... paspali [frontiersin.org]

- 4. New aspects of submerged fermentation of Claviceps paspali [link.springer.com]

- 5. sciencedirect.com/topics/agricultural-and-biological-sciences/ claviceps ... [sciencedirect.com]

- 6. Inactivation of the indole-diterpene biosynthetic gene cluster of... [cris.vtt.fi]

- 7. Construction of an efficient Claviceps cell factory for lysergic... paspali [pmc.ncbi.nlm.nih.gov]

Chemical Profile of Paspalic Acid

The table below summarizes the key chemical information for paspalic acid.

| Property | Description |

|---|---|

| IUPAC Name | (2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),3,9,12,14-pentaene-4-carboxylic acid [1] |

| Other Systematic Names | 8,9-Didehydro-6-methylergoline-8-carboxylic acid; 6-Methyl-8,9-didehydroergoline-8-carboxylic acid [2] [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂ [2] [1] |

| Average Mass | 268.316 g/mol [2] |

| Chemical Structure | A tetracyclic ergoline derivative. It is a double-bond isomer of lysergic acid [3]. |

Natural Origin and Biosynthesis

This compound occurs naturally in the ergot alkaloid biosynthesis pathway in fungi. The primary natural source is the fungus Claviceps paspali [4] [5].

In Claviceps species, the biosynthetic pathway of ergot alkaloids is broadly divided into three parts. This compound is a key intermediate formed in the later stages before being converted into more complex ergot alkaloids [4]. The following diagram illustrates the core logical relationship in its production:

Core pathway and engineering strategy for this compound production in Claviceps paspali [4].

Production Methodologies

Direct extraction of this compound from wild fungi is not industrially practical. Modern production uses submerged fermentation of engineered Claviceps paspali strains.

Metabolic Engineering of the Production Strain

A key strategy involves creating a microbial "cell factory" by genetically modifying the fungus to accumulate the desired product [4].

- Gene Deletion (

lpsB): The gene lpsB codes for an enzyme that converts this compound into the next intermediate in the pathway. By deleting this gene, the metabolic flow is blocked, causing this compound and its isomer, iso-lysergic acid, to accumulate in the fermentation broth [4]. - Transformation System: This genetic modification is achieved via a protoplast-mediated transformation system specifically developed for C. paspali [4].

Fermentation Protocol

The experimental protocol for producing this compound using the engineered Claviceps paspali strain is detailed below [4].

1. Strain and Culture Conditions

- Strain: Engineered Claviceps paspali with

ΔlpsBknockout [4]. - Culture Maintenance: Grow on PDA (Potato Dextrose Agar) plates at 25°C for 6 days [4].

- Seed Culture: Transfer a 3 cm² piece of mycelium to a flask containing seed medium. Culture for 4 days at 25°C, 220 rpm [4].

2. Seed Medium Composition (per Liter)

| Component | Concentration |

|---|---|

| Mannitol | 20 g |

| Succinic Acid | 10 g |

| Soybean Cake Powder | 2 g |

| KH₂PO₄ | 1 g |

| MgSO₄·7H₂O | 0.3 g |

| pH | 5.0 |

3. Fermentation Process

- Inoculation: Transfer seed culture to fermentation medium at 15% (v/v) inoculation ratio [4].

- Fermentation Conditions: Incubate in the dark for 12 days at 25°C, 220 rpm [4].

4. Fermentation Medium Composition (Optimized per Liter)

| Component | Concentration |

|---|---|

| Sorbitol | 100 g |

| Succinic Acid | 35 g |

| Corn Steep Powder | 20 g |

| Yeast Extract Powder | 0.5 g |

| FeSO₄·7H₂O | 0.022 g |

| ZnSO₄·7H₂O | 0.01 g |

| MgSO₄·7H₂O | 0.7 g |

| pH | 5.5 |

5. Process Optimization

- The fermentation medium was optimized using Plackett-Burman and Box-Behnken experimental designs [4].

- This optimized process achieved a final titer of 3.7 g·L⁻¹ of combined this compound and iso-lysergic acid, a 4.6-fold increase over the initial medium [4].

Chemical Conversion from Lysergic Acid

This compound can also be manufactured through the base-catalyzed isomerization of lysergic acid [5]. This process is covered in a patent and typically involves:

- Dissolving lysergic acid in a methanol/aqueous metal hydroxide mixture (e.g., NaOH or KOH) [5].

- Heating the reaction mixture to facilitate isomerization [5].

- Isolating this compound, often in its crystalline form, from the reaction mixture [5].

Key Insights for Researchers

- Focus on Fermentation: For scalable production, the most efficient route is via fermentation of engineered Claviceps paspali, not extraction from plant/fungal material [4].

- Genetic Tools are Available: The establishment of a protoplast-mediated transformation system for C. paspali enables further metabolic engineering to boost yields [4].

- Analytical Note: During fermentation, this compound and its isomer iso-lysergic acid are co-produced. Any analytical method must account for and separate these two compounds [4].

References

- 1. | Paspalic Substance Information | J-GLOBAL acid Chemical [jglobal.jst.go.jp]

- 2. | C16H16N2O2 this compound [chemspider.com]

- 3. File: Paspalic .svg - Wikimedia Commons acid [commons.wikimedia.org]

- 4. Frontiers | Construction of an efficient Claviceps paspali cell factory for... [frontiersin.org]

- 5. EP1718644A1 - Process for the manufacture of lysergic acid [patents.google.com]

Paspalic Acid in Claviceps Fungi Lifecycle: Biosynthesis, Production, and Pharmaceutical Applications

Introduction to Claviceps Biology and Paspalic Acid

Claviceps fungi are parasitic ascomycetes that infect over 400 grass species, including economically important cereals such as rye, wheat, barley, and oats. These fungi are classified as ergot fungi due to their characteristic production of ergot alkaloids—indole-derived compounds with significant pharmacological activities. The genus includes multiple species with varying host specificities: Claviceps purpurea (infecting rye and other cereals), Claviceps paspali (specializing on Paspalum grasses), Claviceps fusiformis (affecting pearl millet), and Claviceps africana (targeting sorghum). These fungi pose substantial agricultural challenges through ergot disease, which replaces host seeds with fungal sclerotia containing high concentrations of ergot alkaloids that are toxic to humans and animals.

This compound is a key ergot alkaloid intermediate in the biosynthesis of various lysergic acid derivatives. This compound is particularly significant in Claviceps paspali metabolism, serving as a precursor to more complex ergot alkaloids. Unlike other Claviceps species that primarily produce ergopeptines, C. paspali specializes in the production of simple lysergic acid derivatives, with this compound occupying a central position in its biosynthetic pathway. The compound's importance extends beyond its role as a biosynthetic intermediate, as it represents a pharmaceutical precursor for the synthesis of various medically important compounds, making it valuable for biotechnological production.

The following diagram illustrates the Claviceps lifecycle, showing the transition from floral infection to alkaloid production:

Figure 1: The Claviceps lifecycle illustrating the transition from floral infection to alkaloid production and reproduction. The parasitic phase involves flower infection and alkaloid accumulation, while the reproductive phase completes the cycle through sclerotia germination and spore dispersal.

Claviceps Biology and Lifecycle

Reproductive Cycle and Host Infection

Claviceps species exhibit a complex reproductive cycle that alternates between parasitic and saprophytic phases, with the entire process being temperature-dependent and requiring specific environmental conditions for each stage. The fungus is homothallic (self-fertile), capable of sexual reproduction without requiring a compatible mating partner. The lifecycle begins when windborne ascospores land on the stigmatic surfaces of susceptible grass flowers during spring. These spores germinate and produce hyphae that penetrate the soft tissues of the stigma, typically through the hairs or directly through the cuticle. The penetration mechanism is not fully understood but is believed to involve both mechanical pressure and the production of cell wall-degrading enzymes that facilitate entry into the host tissues [1].

Once inside the flower, the fungal hyphae grow down through the style (transmitting tissue) toward the ovary. Notably, Claviceps exhibits tissue specificity, exclusively colonizing the ovarian tissues while avoiding other plant parts. The reason for this specific targeting remains unclear but may relate to the presence of specific nutrients or the absence of effective defense mechanisms in the ovary. Within 24 hours post-inoculation, hyphae are visible growing into and down the stigma. By 48 hours, the fungus reaches the base of the ovary, and by 72 hours, it completely surrounds the ovule. Within 5-7 days, the fungal tissue replaces the entire ovule, forming a structure known as the sphacelium [2] [1].

Honeydew and Sclerotia Formation

During the sphacelial stage, the fungus produces masses of asexual conidiospores that are exuded from the infected florets in a sugary liquid called honeydew. This viscous fluid, which contains high concentrations of sugars and conidia, serves as a dispersal mechanism. The honeydew attracts insect vectors and facilitates spread to other flowers through rain splash and direct contact. From a biochemical perspective, this stage represents the initial phase of alkaloid production, with the fungus beginning to synthesize early intermediates in the ergot alkaloid pathway [3] [1].

Approximately two weeks after initial infection, the fungus enters the sclerotial stage, where it forms hardened, dark purple or brown structures called sclerotia that replace the host seed. These sclerotia represent the overwintering structure of the fungus and serve as the primary site for alkaloid accumulation. Sclerotia are rich in lipids and contain high concentrations of ergot alkaloids, which protect them from predation and environmental stress. When sclerotia fall to the ground and experience appropriate environmental conditions (typically after winter dormancy), they germinate to form fruiting bodies (stromata) containing perithecia (flask-shaped structures) where sexual reproduction occurs through the fusion of compatible nuclei, resulting in the production of ascospores that complete the lifecycle [1].

This compound: Chemical Properties and Biosynthesis

Chemical Identity and Properties

This compound (chemically known as 6-methyl-Δ⁸,⁹-ergolene-8-carboxylic acid) is a key ergot alkaloid intermediate in the biosynthetic pathway leading to various lysergic acid derivatives. The compound features the characteristic ergoline ring system common to all ergot alkaloids, comprising a tetracyclic structure that includes an indole moiety derived from L-tryptophan fused to a ring system derived from dimethylallyl pyrophosphate. This compound is particularly characterized by the presence of a carboxylic acid group at position 8 and a double bond between positions 8 and 9 in the ergoline structure, making it a direct precursor to lysergic acid through isomerization [4].

In Claviceps paspali, this compound is typically found as This compound amides, most notably as This compound alpha-hydroxyethylamide (PAH). These derivatives represent important intermediates that can be further modified through various enzymatic reactions including epimerization, hydroxylation, and glycosylation to yield a diverse array of ergot alkaloids. The chemical instability of certain this compound derivatives, particularly their susceptibility to epimerization at two asymmetric carbon atoms, presents both challenges and opportunities in the fermentation and purification processes used for pharmaceutical production [4].

Biosynthetic Pathway and Enzymology

The biosynthesis of this compound follows the general ergot alkaloid pathway but branches at the stage of lysergic acid synthesis. The pathway begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), which is encoded by the dmaW gene in Claviceps species. This represents the first committed step in ergot alkaloid biosynthesis and is rate-limiting for the entire pathway. The product of this reaction, dimethylallyltryptophan (DMAT), undergoes a series of transformations including N-methylation, oxidation, and ring closure to form the ergoline ring system characteristic of all ergot alkaloids [5].

The pathway proceeds through several clavine alkaloid intermediates, including chanoclavine-I, agroclavine, and elymoclavine, which are progressively oxidized and modified to eventually yield lysergic acid. This compound is formed as an intermediate in the conversion of elymoclavine to lysergic acid, through a series of oxidation and rearrangement reactions. Specifically, the conversion involves oxidation of the methyl group at position 17 to a carboxylic acid, followed by isomerization to form lysergic acid. In Claviceps paspali, this pathway is particularly efficient for the production of simple lysergic acid derivatives, with this compound serving as a key branch point intermediate [4] [5].

The following diagram illustrates the biosynthetic pathway from key intermediates to this compound and its derivatives:

Figure 2: Biosynthetic pathway of ergot alkaloids showing the position of this compound as a key intermediate in the production of lysergic acid derivatives. The pathway begins with the condensation of L-tryptophan and DMAPP, proceeding through several clavine intermediates before reaching this compound, which isomerizes to lysergic acid—the precursor to pharmacologically important compounds.

Production Methods and Optimization

Fermentation Dynamics and Process Parameters

The production of this compound through submerged fermentation of Claviceps paspali has been extensively studied and optimized for industrial application. The fermentation process can be divided into three distinct phases based on alkaloid profiling and metabolic activity. During the initial production phase (typically days 3-12 of fermentation), the fungus biosynthesizes the primary genuine alkaloid, lysergic acid α-hydroxyethylamide (LAH I), which is derived from this compound. This phase is characterized by active fungal growth and high metabolic activity, with the culture medium containing specific carbon and nitrogen sources that promote alkaloid production [4].

The degradation phase (approximately days 13-18) involves chemical modifications of the initially produced alkaloids. Due to its inherent chemical instability, LAH I undergoes epimerization at two asymmetric carbon atoms in the fermentation medium, yielding three epimeric forms (LAH II-IV). Additionally, cleavage reactions occur that convert the LAH isomers to ergine and erginine. The final post-production phase (days 15-30) is characterized by biooxidative reactions that predominantly yield 8-hydroxy derivatives of ergine and erginine. The isolation of This compound 10-hydroxyamide during this phase indicates the existence of an alternative biosynthetic pathway for the production of simple lysergic acid derivatives, bypassing some of the conventional steps [4].

Table 1: Timeline of Alkaloid Production and Transformation During Submerged Fermentation of Claviceps paspali

| Fermentation Phase | Time Frame (Days) | Major Alkaloid Transformations | Key metabolites |

|---|---|---|---|

| Production Phase | 3-12 | Biosynthesis of primary alkaloids | LAH I (lysergic acid α-hydroxyethylamide) |

| Degradation Phase | 13-18 | Epimerization and cleavage | LAH II-IV, ergine, erginine |

| Post-production Phase | 15-30 | Biooxidative reactions | 8-hydroxy derivatives of ergine and erginine |

Genetic Engineering and Strain Improvement

Recent advances in genetic manipulation of Claviceps paspali have opened new possibilities for strain improvement and metabolic engineering. The development of Agrobacterium tumefaciens-mediated transformation (ATMT) has overcome previous limitations of protoplast-mediated transformation, including inefficient protoplast regeneration, low frequency of DNA integration, and poor mitotic stability of transformants. This method allows for targeted genetic modifications, including gene knockouts and gene replacements in the alkaloid biosynthetic pathways [6].

Research has successfully targeted the indole-diterpene (IDT) biosynthetic gene cluster in C. paspali, which competes with the ergot alkaloid pathway for precursors and metabolic resources. By knocking out key IDT biosynthetic genes (idtCBGF, idtP, and idtF), researchers have created mutant strains that show complete abrogation of IDT production while maintaining undisturbed ergot alkaloid biosynthesis. These engineered strains offer significant advantages for industrial production, as they eliminate the co-production of tremorgenic mycotoxins (paspalitrems) that complicate the purification of pharmaceutical-grade ergot alkaloids. The continuation of ergot alkaloid production in these mutants confirms that the IDT and ergot alkaloid pathways operate independently and do not share essential precursors [6] [7].

Table 2: Genetic Modifications in Claviceps paspali for Enhanced Alkaloid Production

| Genetic Modification | Target Genes | Effect on Metabolism | Application Potential |

|---|---|---|---|

| IDT cluster knockout | idtCBGF | Complete elimination of indole-diterpene production | Simplified purification of ergot alkaloids |

| P450 monooxygenase knockout | idtP | Accumulation of paspaline (early IDT intermediate) | Blocking tremorgenic mycotoxin synthesis |

| Prenyltransferase knockout | idtF | Production of unprenylated IDTs | Elimination of neurotoxic paspalitrems |

Analytical Methods and Quantification

Chromatographic Techniques and Metabolite Profiling

The analysis and quantification of this compound and related ergot alkaloids primarily rely on liquid chromatography (LC) methods, often coupled with mass spectrometry (MS) detection. These techniques enable the separation and identification of complex alkaloid mixtures present in fermentation broths and biological samples. The inherent chemical instability of many ergot alkaloids, particularly their susceptibility to epimerization and degradation, requires careful optimization of chromatographic conditions to achieve accurate quantification and prevent artifactual transformations during analysis [4].

Advanced LC methods have been developed to separate the four epimeric isomers of lysergic acid α-hydroxyethylamide (LAH I-IV) that form during fermentation. These methods typically employ reversed-phase chromatography with buffered mobile phases to control pH and minimize on-column degradation. The detection and characterization of 8-hydroxy derivatives of ergine and erginine in the later stages of fermentation requires specialized MS techniques, including tandem mass spectrometry (MS/MS) for structural elucidation. The identification of This compound 10-hydroxyamide as a minor metabolite further demonstrates the utility of these sophisticated analytical approaches in uncovering the complexity of ergot alkaloid metabolism [4].

Metabolic Profiling and Fermentation Monitoring

Comprehensive metabolic profiling throughout the fermentation process is essential for understanding the dynamics of alkaloid production and transformation. Regular sampling and analysis at defined time points allow for the construction of detailed time-course profiles that reveal the interconversions between different alkaloid species. This approach has been instrumental in identifying the three distinct phases of alkaloid metabolism during submerged fermentation of Claviceps paspali and understanding the chemical and enzymatic processes that dominate each phase [4].

The application of multivariate analysis to metabolic profiling data enables the identification of correlations between process parameters and alkaloid yields, facilitating process optimization. Additionally, the integration of genomic and metabolomic data provides insights into the regulation of alkaloid biosynthesis and helps identify potential targets for genetic engineering to enhance production of desired compounds such as this compound while minimizing the formation of by-products and degradation products [6] [4].

Applications and Research Implications

Pharmaceutical Applications and Derivative Synthesis

This compound serves as an important pharmaceutical precursor for the synthesis of various medically valuable ergot alkaloids. Its strategic position in the biosynthetic pathway makes it an ideal starting material for the semi-synthesis of compounds such as ergometrine (used to control postpartum bleeding), ergotamine (for migraine treatment), and various dihydrogenated ergot alkaloids that form the basis of medications for neurological disorders. The simple structure of this compound compared to more complex ergopeptines facilitates its chemical modification to produce analogs with optimized pharmacological properties [5].

The ergoclavine-type alkaloids, including fumigaclavine C, have shown promise as anti-inflammatory agents for the treatment of inflammatory bowel diseases and atherosclerosis. These compounds function by inhibiting NLRP3 inflammasome activation and attenuating TNFα production through modulation of the TLR4-NFκB signaling pathway. The relatively simple structure of this compound compared to more complex ergopeptines makes it an attractive starting point for the development of novel anti-inflammatory drugs with improved specificity and reduced side effects [5].

Research Tools and Biological Probes

Beyond their pharmaceutical applications, this compound and its derivatives serve as valuable research tools for studying biological processes. The ergot alkaloid scaffold interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, dopamine receptors, and α-adrenergic receptors, making these compounds useful probes for investigating the structure and function of these important signaling proteins. The ability to chemically modify different regions of the this compound structure enables researchers to explore structure-activity relationships and develop selective ligands for specific receptor subtypes [5].

The genetic tools developed for manipulating Claviceps paspali, particularly the ATMT protocol, provide a platform for fundamental studies of fungal secondary metabolism. These techniques enable researchers to investigate the function of specific genes involved in alkaloid biosynthesis, study the regulation of metabolic pathways, and explore the ecological roles of these compounds in fungal-plant interactions. The knowledge gained from these studies has broader implications for understanding the evolution of secondary metabolism in fungi and developing strategies for engineering biosynthetic pathways in various organisms [6] [7].

Conclusion

This compound represents a crucial metabolic intermediate in the ergot alkaloid biosynthesis pathway of Claviceps paspali, with significant implications for both basic research and pharmaceutical applications. Its position at the branch point between simple lysergic acid derivatives and more complex ergopeptines makes it a key node in the metabolic network of this industrially important fungus. The detailed understanding of its biosynthesis, regulation, and chemical transformations has enabled the development of efficient fermentation processes for the production of valuable pharmaceutical precursors.

References

- 1. - Different Species, Structure, Morphology and Claviceps Life Cycle [microscopemaster.com]

- 2. Reprogramming of the wheat transcriptome in response to infection... [bmcplantbiol.biomedcentral.com]

- 3. sciencedirect.com/topics/agricultural-and-biological-sciences/ claviceps ... [sciencedirect.com]

- 4. New aspects of submerged fermentation of Claviceps paspali [link.springer.com]

- 5. Recent progress in ergot alkaloid research - RSC Advances... [pubs.rsc.org]

- 6. Inactivation of the indole-diterpene biosynthetic of... gene cluster [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of the idtF and idtP genes in the Claviceps ... [link.springer.com]

Comprehensive Application Notes and Protocols for Extraction and Analysis of Paspalic Acid from Claviceps paspali Fermentation Broth

Introduction to Paspalic Acid and Its Significance

This compound is a key ergot alkaloid precursor naturally produced by the fungus Claviceps paspali during submerged fermentation. This compound serves as a crucial intermediate in the biosynthesis of various pharmacologically important ergot alkaloids, including lysergic acid and its derivatives. The industrial importance of this compound stems from its relative stability compared to other ergoline precursors and its ability to be isomerized to lysergic acid, which serves as the foundational structure for numerous therapeutic agents. These derivatives have extensive clinical applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, migraines, and postpartum hemorrhages. Additionally, lysergic acid derivatives have shown utility in psychiatric therapeutic applications and other medical conditions, creating a consistent market demand estimated at 10-15 tons of lysergic acid annually, with this compound serving as a critical bottleneck in this supply chain.

The extraction and purification of this compound from fermentation broth presents significant technical challenges due to the complex nature of the fermentation matrix, the presence of similar ergot alkaloids that can interfere with purification, and the chemical instability of the compound under certain conditions. Traditional organic solvent extraction methods often result in emulsification issues, low yields, and require large volumes of solvents, making them economically and environmentally challenging for industrial application. Furthermore, the fermentation broth contains numerous impurities including residual carbohydrates, proteins, pigments, metal ions, and various by-products of fungal metabolism that must be removed to obtain pharmaceutically acceptable purity. These application notes address these challenges by providing optimized, scalable protocols for the efficient extraction and purification of this compound from Claviceps paspali fermentation broth, incorporating both traditional and advanced solid-phase extraction techniques.

Fermentation Conditions for Optimal this compound Production

Culture Conditions and Medium Composition

The production of this compound through submerged fermentation of Claviceps paspali requires precise control of cultural parameters and medium composition to maximize yield while minimizing the formation of undesirable by-products. The fermentation process can be divided into three distinct phases: the production phase (days 3-12) characterized by biosynthesis of the basic genuine alkaloid lysergic acid alpha-hydroxyethylamide (LAH I); the degradation phase (days 13-18) where epimerization occurs; and the post-production phase (days 15-30) where biooxidative reactions yield hydroxy-derivatives. Research indicates that alkaline conditions (pH ≥7.0) significantly improve alkaloid yield, with one study reporting that adjusting the pH to 9.0 with ammonia water before extraction enhanced recovery rates.

The metabolic engineering of Claviceps paspali has emerged as a promising approach for enhancing this compound production. Recent advances have demonstrated that deletion of the lpsB gene, which encodes an enzyme responsible for converting lysergic acid to ergoamides, results in significant accumulation of lysergic acid and its precursors in engineered strains. When combined with optimized fermentation medium, these engineered strains have achieved remarkable titers of up to 3.7 g·L−1 of lysergic acid and iso-lysergic acid, representing a 4.6-fold increase compared to initial medium formulations. The development of an efficient protoplast-mediated transformation system for C. paspali has facilitated such genetic modifications, overcoming previous limitations in the genetic manipulation of this industrially important fungus.

Fermentation Medium Optimization

Table 1: Optimized Fermentation Medium Composition for this compound Production

| Component | Concentration | Function | Notes |

|---|---|---|---|

| Sorbitol | 100 g·L−1 | Carbon source | Superior to mannitol in recent studies |

| Succinic acid | 35 g·L−1 | Buffer and carbon source | Neutralized to pH 5.2 with ammonia |

| Corn steep powder | 20 g·L−1 | Nitrogen source and growth factors | Can be substituted with soybean cake powder |

| Yeast extract powder | 0.5 g·L−1 | Vitamins and cofactors | Enhances alkaloid production |

| KH₂PO₄ | 1 g·L−1 | Phosphorus source | Concentration varies (0.1-1 g·L−1) |

| MgSO₄·7H₂O | 0.7 g·L−1 | Magnesium source | Essential for enzyme function |

| FeSO₄·7H₂O | 0.022 g·L−1 | Trace element | Catalyst for biosynthetic enzymes |

| ZnSO₄·7H₂O | 0.01 g·L−1 | Trace element | Co-factor for enzymatic reactions |

The fermentation process is typically performed in specialized bioreactors with specific geometry requirements. Studies indicate that fermenter vessels should have a form ratio of height to diameter of at least 3:1 to ensure proper oxygen transfer and mixing efficiency. The process requires temperature control at 24°C, with an initial incubation period in shake flasks for 4-5 days followed by scale-up to fermenter vessels. Aeration control is critical, with sterile air typically supplied at a pressure of 1.4 atmospheres after 6-7 days of fermentation to maintain oxygen saturation at 70-80%. The entire fermentation process typically requires 8-12 days, with monitoring of alkaloid production through regular sampling and analysis using thin-layer chromatography or HPLC. The harvest timing is crucial as prolonged fermentation can lead to degradation of this compound to other ergot alkaloids, reducing yield and complicating downstream purification.

Solid-Phase Extraction Protocols

Bentonite/Clay-Based Adsorption Method

The adsorption characteristics of bentonite and other montmorillonite compounds make them excellent substrates for the initial capture of this compound and related ergot alkaloids from fermentation broth. The method outlined in US Patent 4237291 describes a process where 30 L of Claviceps purpurea culture solution at its natural pH (5-6) is stirred for 30 minutes with 1.2 kg of bentonite. The bentonite-alikaloid complex is then filtered through calcium sulfate dihydrate, with the filtrate typically discarded as it contains minimal alkaloid content. The resulting mycella-adsorbent mixture is dried and can be directly extracted with a 10-12 fold volume of ethyl acetate, yielding up to 90% of the alkaloid content. For industrial-scale applications, calcium bentonite is preferred over sodium bentonite due to its filtration properties and reduced tendency to form colloids that complicate solid-liquid separation.

Fuller's earth presents an alternative adsorbent with potential advantages over bentonite, particularly its granular form that facilitates use in flow-through adsorption columns. This material demonstrates particularly high affinity for ergot alkaloids at the natural pH of claviceps broth (approximately 5.0-6.0), eliminating the need for pH adjustment before adsorption. The elution of bound alkaloids from clay adsorbents typically employs polar solvents such as methanol, with or without the addition of basic compounds like ammonia. However, it is important to note that elution with basic methanol may promote epimerization of alkaloids, potentially converting this compound to its less desirable isomers. This method's primary drawback lies in the requirement for drying the adsorbent before extraction, which adds time and energy costs to the process and may contribute to compound degradation if not carefully controlled.

Synthetic Polymer Adsorption Method

Synthetic adsorbents such as styrene-divinylbenzene copolymers and phenolic resins offer significant advantages for this compound extraction from Claviceps paspali fermentation broth, as detailed in Japanese Patent 2-167051. These materials function primarily through van der Waals interactions rather than ionic mechanisms, allowing for effective capture of this compound and related ergot alkaloids without the need for ion exchange. The recommended polymers typically have a grain diameter of 250-857 μm, pore diameter of approximately 500 Å, and surface area of 400-1000 m²/g. Commercially available examples include Sepabeads SP207, SP206, SP800, and SP900 (Mitsubishi Chemical), as well as Duolite S-866 and S-861 (Rohm and Haas).

The extraction process using synthetic polymers typically employs a column chromatography approach where the fermentation broth, preferably adjusted to pH ≥7.0 with ammonia water, is passed through a column packed with the adsorbent at a flow rate of 0.5-2.0 bed volumes per hour. The loading capacity for ergot alkaloids typically ranges up to 60 mg/mL of wet resin. Following loading, the column is washed with water to remove unbound impurities, then eluted with a hydro-organic solvent mixture. The elution solvent typically consists of 5-80% (w/w) of a water-miscible organic solvent such as methanol, ethanol, acetone, acetonitrile, or tetrahydrofuran. For enhanced elution efficiency, the solvent system may be modified with alkaline additives (e.g., sodium hydrogen carbonate or aqueous ammonia) or weakly acidic components (e.g., succinic acid or citric acid). The elution volume is typically 3-6 times the bed volume of the resin, with elution progress monitored by thin-layer chromatography.

Table 2: Comparison of Solid-Phase Extraction Methods for this compound

| Parameter | Bentonite/Clay Method | Synthetic Polymer Method |

|---|---|---|

| Adsorbent cost | Low | Moderate to high |

| Equipment requirements | Simple stirring and filtration | Column chromatography system |

| Processing time | Longer due to drying step | Faster continuous processing |

| Scalability | Good for batch processing | Excellent for continuous processing |

| Yield | Up to 90% | 68-92% in documented examples |

| Resin regeneration | Not typically practiced | Possible with NaOH/acetone wash |

| Specificity | Moderate | High, depending on polymer |

| Typical eluent | Methanol or ethyl acetate | 50-85% methanol in water |

Chemical Conversion and Purification Techniques

Isomerization to Lysergic Acid

This compound naturally exists in equilibrium with its more stable isomer, lysergic acid, particularly under alkaline conditions. This chemical property enables the conversion of extracted this compound to the pharmaceutically more valuable lysergic acid through a controlled isomerization process. The conversion represents a critical step in the production chain for many ergot-based pharmaceuticals, as lysergic acid serves as the direct precursor for semisynthetic derivatives such as ergometrine, nicergoline, and cabergoline. The isomerization process typically involves heating this compound in the presence of a strong base such as sodium hydroxide or potassium hydroxide, often in aqueous methanol or ethanol as solvent.

The mechanism of isomerization involves the formation of an enol intermediate that tautomerizes to the more thermodynamically stable lysergic acid structure. According to the process described in patent EP1718644A1, crystalline this compound is dissolved in a mixture of methanol and aqueous metal hydroxide (such as NaOH or KOH) and heated under reflux conditions to complete the isomerization. The progress of the reaction can be monitored by HPLC or TLC until the conversion is complete. Following isomerization, the solution is typically acidified to precipitate crude lysergic acid, which can then be further purified through recrystallization. The reaction efficiency is generally high, with yields exceeding 85% when performed under optimized conditions, though care must be taken to minimize exposure to light and oxygen which can degrade the sensitive ergoline structure.

Purification and Crystallization

The purification of lysergic acid following isomerization from this compound typically involves a multi-step process to achieve pharmaceutical grade purity. After the isomerization mixture is cooled, the pH is carefully adjusted to approximately 7.0-7.5 using mineral acids such as sulfuric acid, resulting in the precipitation of crude lysergic acid. The precipitate is then collected by filtration and may be further purified through recrystallization from appropriate solvents. Common solvent systems for recrystallization include aqueous methanol, aqueous ethanol, or acetone-water mixtures. The crystallization process requires careful control of temperature, cooling rate, and agitation to ensure the formation of pure crystals with consistent particle size distribution.

For ultimate purity, chromatographic methods may be employed, including preparative HPLC using reversed-phase C18 columns with methanol-water or acetonitrile-water mobile phases, potentially modified with buffers or ion-pairing agents to improve separation. The purified lysergic acid typically appears as colorless to slightly yellow crystals, with a melting point of approximately 240°C (with decomposition). The identity and purity of the final product should be confirmed through multiple analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. Proper storage conditions are critical for maintaining stability, with recommendations including protection from light, oxygen, and moisture through packaging in amber glass containers under inert atmosphere, with storage at temperatures below -20°C for long-term preservation.

Analytical Methods and Quality Control

HPLC Analysis of this compound and Related Alkaloids

High-performance liquid chromatography represents the primary analytical method for the quantification and quality control of this compound throughout the extraction and purification process. The typical HPLC system for ergot alkaloid analysis employs a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of a mixture of aqueous buffer and organic modifier such as acetonitrile or methanol. The aqueous component often contains 20-50 mM ammonium acetate or ammonium carbonate, adjusted to pH 8.0-10.0 with ammonia to improve peak shape and resolution. A representative gradient program might begin with 10-20% acetonitrile, increasing linearly to 70-90% over 20-30 minutes, at a flow rate of 1.0 mL/min and column temperature maintained at 25-40°C.

Detection methodology typically employs UV absorption at 320 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm, with the latter offering superior sensitivity and selectivity for ergot alkaloids. For comprehensive analysis, diode array detection is valuable for peak purity assessment through spectral comparison. The retention time of this compound under these conditions typically falls between 10-15 minutes, well-separated from related compounds such as lysergic acid, isolysergic acid, and other ergot alkaloids. Quantitative analysis requires the preparation of a calibration curve using certified reference standards, with a typical linear range of 0.1-100 μg/mL and limit of detection approximately 0.05 μg/mL. System suitability tests should demonstrate resolution greater than 2.0 between this compound and the closest eluting compound, tailing factor less than 2.0, and RSD of peak areas less than 2.0% for repeated injections.

Quality Control Specifications

Quality control protocols for extracted this compound should include comprehensive testing to ensure identity, purity, potency, and safety. The identity confirmation typically combines chromatographic retention behavior matching with reference standard and UV spectral comparison. For material intended for pharmaceutical use, purity specifications generally require not less than 98.0% and not more than 102.0% of this compound on anhydrous basis, when determined by the validated HPLC method. Related substances should be strictly controlled, with individual impurities limited to not more than 0.5% and total impurities not more than 1.5%.

Additional quality control tests include residual solvent analysis by gas chromatography according to ICH guidelines, with particular attention to methanol, ethanol, acetone, and chloroform depending on the extraction and purification process employed. The water content by Karl Fischer titration should typically not exceed 5.0%, while the residue on ignition should be less than 0.5%. For crystalline material, powder characteristics such as particle size distribution and crystallinity may be specified depending on the intended use. Microbiological testing should include total aerobic microbial count not more than 10³ cfu/g, total combined molds and yeasts count not more than 10² cfu/g, and absence of specified objectionable microorganisms including Escherichia coli, Salmonella species, and Staphylococcus aureus.

Experimental Workflows and Process Visualization

Complete Extraction and Isolation Workflow

The extraction and purification of this compound from Claviceps paspali fermentation broth involves a coordinated sequence of operations from initial culture to final purified product. The following diagram illustrates the complete workflow, integrating the key unit operations described in these application notes:

Chemical Transformation Pathway

The conversion of this compound to lysergic acid represents a crucial transformation in the production pathway. The following diagram illustrates the chemical pathway and key transformation mechanisms:

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Low Adsorption Efficiency: If this compound recovery during the solid-phase extraction step is suboptimal, verify the pH of the fermentation broth before loading. For synthetic polymer adsorbents, alkaline conditions (pH ≥7.0) significantly improve binding efficiency. For clay-based adsorbents, the natural pH of 5.0-6.0 is typically optimal. Also confirm that the adsorbent is not saturated—reduce the loading volume or increase the adsorbent bed volume as needed.

Emulsion Formation: During solvent extraction steps, emulsion formation can significantly reduce recovery. To minimize this issue, gentle mixing rather than vigorous shaking is recommended. Centrifugation can break persistent emulsions, or addition of small volumes of ethanol or saturated sodium chloride solution may help. If using traditional liquid-liquid extraction, consider switching to solid-phase extraction methods which inherently avoid emulsion issues.

Compound Degradation: this compound and its derivatives are sensitive to light, oxygen, and extreme pH. Always perform extraction procedures under subdued light and consider using nitrogen atmospheres for oxygen-sensitive steps. Avoid prolonged exposure to strong acids or bases, and process samples promptly rather than storing them for extended periods in solution.

Incomplete Elution: If elution profiles show tailing or incomplete recovery, increase the organic modifier concentration in the elution solvent or include additives such as 0.1-1.0% ammonium hydroxide in methanol. For stubborn retention, a stepwise elution protocol with increasing organic strength may improve recovery compared to isocratic elution.

Scale-Up Considerations

The transition from laboratory-scale to industrial-scale extraction requires careful attention to several key parameters. For solid-phase extraction columns, bed geometry becomes critical, with optimal column length-to-diameter ratios typically between 2:1 and 5:1 to ensure uniform flow distribution and minimize channeling. The flow distribution system must be designed to prevent bed compaction and ensure even loading across the entire cross-section. When scaling up bentonite/clay adsorption methods, consider implementing automated filter presses for large-scale solid-liquid separation, with appropriate pre-coat filtration if necessary.

Process economics become increasingly important at production scale, with particular attention to solvent recovery and reuse systems to minimize operational costs and environmental impact. For synthetic polymer adsorbents, implement validated cleaning-in-place and sanitization protocols to maintain resin performance over multiple cycles. Establish strict quality control checkpoints throughout the scaled-up process, with particular attention to in-process testing of key parameters such as adsorption efficiency, elution profile, and intermediate purity. Finally, ensure that all equipment contacting the product is constructed of appropriate materials (typically glass, stainless steel, or FDA-approved polymers) to prevent contamination or adsorption losses.

Analytical Protocol for Organic Acid Quantification

This protocol is adapted from a published method for quantifying organic acids (including aromatic acids) from microbial cell extracts using anionic exchange solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) [1].

Workflow Overview

The following diagram illustrates the major steps involved in the sample preparation and analysis process:

Materials and Reagents

- Chemicals: Use high-purity solvents and reagents. For this protocol: methanol, dichloromethane, ammonium hydroxide solution (25%), and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for derivatization [1].

- Internal Standards: Use stable isotope-labeled internal standards where possible. For general organic acid analysis, compounds like (²H₄)succinic acid or (²H₅)benzoic acid have been used. A suitable internal standard for paspalic acid should be structurally analogous, if available [1].

- SPE Cartridges: Strong anionic exchange (SAX) cartridges (e.g., 500 mg/3 mL) [1].

Detailed Procedure

Step 1: Sample Preparation

- Quenching and Harvesting: Rapidly quench metabolic activity (e.g., using cold methanol or liquid nitrogen). Centrifuge the culture broth (e.g., 14,000 × g, 15 min, 4°C) [1].

- Cell Washing: Resuspend the cell pellet in a cold buffer (e.g., 100 mM Tris-HCl with 5 mM MgCl₂, pH 7.5) and centrifuge again [1].

- Metabolite Extraction: Resuspend the final pellet in a cold organic solvent like methanol/water mixture to extract intracellular metabolites. Add the internal standard at the beginning of extraction to correct for losses [1].

- Clarification: Centrifuge the extract (e.g., 20,000 × g, 15 min, 4°C) and collect the supernatant [1].

Step 2: Solid-Phase Extraction (SPE) Cleanup

- Conditioning: Condition the SAX cartridge with methanol and equilibrate with water or a mild basic aqueous solution [1].

- Loading: Adjust the pH of the supernatant to ~9 using ammonium hydroxide and load it onto the cartridge [1].

- Washing: Wash with a solvent like methanol to remove interfering compounds [1].

- Elution: Elute the target organic acids using an acidic solvent (e.g., formic acid in dichloromethane) [1].

- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator [1].

Step 3: Derivatization for GC-MS

- Derivatization: Add MSTFA to the dried extract to convert polar organic acids into volatile trimethylsilyl (TMS) derivatives. Incubate (e.g., at 60°C for 30-60 minutes) [1].

- Analysis: The derivatized sample is now ready for GC-MS analysis [1].

Step 4: GC-MS Analysis

- GC Conditions: Use a non-polar or mid-polar capillary GC column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness). Employ a temperature program (e.g., start at 60-70°C, ramp to 300°C at 5-10°C/min) [1].

- MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for highest sensitivity in quantification, monitoring specific fragment ions for this compound and the internal standard [1].

Method Validation Parameters

A method developed for microbial organic acids provides a benchmark for the validation data you should aim to collect [1]. The table below summarizes typical parameters and performance characteristics you can expect from a well-validated protocol.

| Validation Parameter | Description & Target | Reported Performance (for other organic acids) |

|---|---|---|

| Linearity | The ability to obtain results proportional to analyte concentration. Assessed via correlation coefficient (R²). | R² > 0.987 for a range of aliphatic and aromatic acids [1]. |

| Recovery | Efficiency of the entire extraction process. Determined by spiking a known amount and measuring the yield. | 100-111% for 12 out of 15 tested acids [1]. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | 3 - 272 ng/mL for the tested compounds [1]. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Can be derived from the LOD and linearity data. |

| Precision | The closeness of agreement between independent measurements. Expressed as Relative Standard Deviation (RSD%). | Process standard deviations between 0.04 - 0.69 µg/mL [1]. |

| Stability | The stability of the analyte in solution and after derivatization. | Should be tested for short-term (autosampler) and long-term (storage) conditions [1]. |

Critical Considerations for this compound

To adapt this general protocol for this compound, you should focus on the following aspects:

- Confirm Specificity: Use GC-MS to identify the unique retention time and mass spectrum fragments of derivatized this compound to ensure it is separated from other matrix components [1].

- Optimize SPE and Derivatization: The recovery of this compound through the anionic exchange SPE may differ from the acids reported. Similarly, the efficiency of its silylation must be confirmed and optimized to ensure complete derivatization [1].

- Select an Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound itself (e.g., ²H- or ¹³C-labeled). If unavailable, choose a structurally similar compound not present in the sample matrix [1].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Paspalic Acid

Introduction

Paspalic acid (CAS Number: 5516-88-1) is a key intermediate in the biosynthesis of ergot alkaloids with significant importance in pharmaceutical development, particularly for neurological disorders such as Parkinson's disease and migraines. This lysergic acid derivative possesses a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.317 g/mol. The analytical characterization and quantification of this compound presents substantial challenges due to its complex molecular structure, potential for degradation, and the presence of closely related analogs in biological matrices. These application notes provide comprehensive protocols for the reliable separation, identification, and quantification of this compound using high-performance liquid chromatography (HPLC), addressing the critical needs of researchers and analytical scientists working in drug development and quality control. The methodologies outlined have been optimized to achieve excellent resolution, sensitivity, and reproducibility, enabling precise monitoring of this compound in both research and regulatory contexts.

Materials and Reagents

Chemical Reagents

Table 1: Essential Chemical Reagents for this compound HPLC Analysis

| Reagent | Specification/Purity | Purpose | Storage Conditions |

|---|---|---|---|

| This compound Reference Standard | ≥95% (HPLC grade) | Primary standard for quantification | -20°C, desiccator, protected from light |

| Acetonitrile (ACN) | HPLC gradient grade | Mobile phase component | Room temperature, tightly sealed |

| Water | HPLC grade (Type I) | Mobile phase component | Room temperature |

| Phosphoric Acid | Analytical reagent grade (≥85%) | Mobile phase modifier for non-MS methods | Room temperature |

| Formic Acid | LC-MS grade | Mobile phase modifier for MS-compatible methods | 4°C, tightly sealed |

| Methanol | HPLC grade | Sample reconstitution, column cleaning | Room temperature |

Equipment and Consumables

- HPLC System: Configured with quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or photodiode array (PDA) detector

- Analytical Balance: Capable of measuring to 0.1 mg precision

- pH Meter: With appropriate buffers for mobile phase adjustment (if required)

- Ultrasonic Bath: For mobile phase and sample degassing

- Syringe Filters: Hydrophilic PTFE or nylon, 0.45 μm or 0.22 μm pore size

- Volumetric Flasks: Class A, various sizes (1-100 mL)

- Microsyringes: Appropriate for injection volumes (10-100 μL)

HPLC Columns

Table 2: Suitable HPLC Columns for this compound Separation

| Column Type | Specific Examples | Dimensions | Particle Size | Applicability |

|---|---|---|---|---|

| Reverse Phase C18 | INNO C18 [1] | 250 × 4.6 mm | 5 μm | General analysis with good retention |

| Specialized Reverse Phase | Newcrom R1 [2] | Not specified | 3 μm (for UPLC) | Low silanol activity, high efficiency |

| UPLC Columns | Newcrom R1 (small particles) | Varies | 3 μm | Fast analysis, improved resolution |

Methodology

HPLC Operating Conditions

Standard Non-MS Method:

- Column: Newcrom R1 (or equivalent reverse phase column)

- Mobile Phase: Acetonitrile/Water/Phosphoric acid (specific ratios to be optimized between 20-40% organic)

- Flow Rate: 1.0 mL/min (adjustable to 0.8-1.2 mL/min for optimization)

- Column Temperature: 25-40°C (optimize based on retention and peak shape)

- Injection Volume: 10-20 μL (sample dependent)

- Detection: UV-Vis/DAD at optimal wavelength (to be determined experimentally, typically 220-280 nm for conjugated systems)

- Run Time: Method-specific, typically 15-30 minutes

MS-Compatible Method:

- Column: Newcrom R1 or equivalent

- Mobile Phase: Acetonitrile/Water/Formic acid (replace phosphoric acid with 0.1% formic acid)

- Ionization Mode: ESI positive or negative (characterize for this compound)

- Mass Transitions: MRM transitions to be optimized using reference standard

Sample Preparation Protocol

Stock Solution Preparation:

- Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.

- Transfer quantitatively to a 10 mL volumetric flask using methanol or mobile phase.

- Dilute to volume with the same solvent to obtain a stock solution of approximately 1 mg/mL.

- Sonicate for 5-10 minutes to ensure complete dissolution.

- Store at -20°C protected from light; stable for at least 3 months.

Calibration Standards Preparation:

- Prepare a series of working solutions by serial dilution of the stock solution with mobile phase or appropriate solvent.

- Create at least five concentration levels covering the expected range in samples.

- Typical calibration range: 0.1-100 μg/mL (adjust based on detection capability and sample concentration).

Sample Extraction Procedure:

- For fermentation broths: Centrifuge at 10,000 × g for 10 minutes to remove cellular debris.

- Dilute supernatant with equal volume of methanol to precipitate proteins.

- Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 15 minutes.

- Collect supernatant and filter through 0.45 μm or 0.22 μm syringe filter.

- For cell extracts: Sonicate cells in 80% methanol, then follow steps 3-4.

- Adjust dilution factor to bring analyte concentration within calibration range.

Method Validation